Cas no 2126161-35-9 (6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride
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- インチ: 1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3
- InChIKey: MRVCUOWEVVOJBX-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=C(Br)C=CC(OC)=C1F
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-392806-5.0g |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 5.0g |
$1199.0 | 2023-03-02 | |
Aaron | AR01E8ER-5g |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 5g |
$1674.00 | 2023-12-14 | |
A2B Chem LLC | AX42599-500mg |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 500mg |
$362.00 | 2024-04-20 | |
A2B Chem LLC | AX42599-5g |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 5g |
$1298.00 | 2024-04-20 | |
1PlusChem | 1P01E86F-10g |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 10g |
$2260.00 | 2023-12-19 | |
1PlusChem | 1P01E86F-250mg |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 250mg |
$255.00 | 2023-12-19 | |
1PlusChem | 1P01E86F-500mg |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 500mg |
$445.00 | 2023-12-19 | |
Aaron | AR01E8ER-50mg |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 50mg |
$130.00 | 2025-02-10 | |
Aaron | AR01E8ER-100mg |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 100mg |
$181.00 | 2025-02-10 | |
Aaron | AR01E8ER-2.5g |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride |
2126161-35-9 | 95% | 2.5g |
$1139.00 | 2023-12-14 |
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chlorideに関する追加情報
6-Bromo-2-Fluoro-3-Methoxybenzene-1-Sulfonyl Chloride: A Comprehensive Overview
6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride, also known by its CAS number 2126161-35-9, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a brominated, fluorinated, and methoxylated benzene ring. The presence of multiple functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves a series of carefully controlled reactions. The starting material is often a substituted benzene derivative, which undergoes bromination, fluorination, and methylation to introduce the respective substituents. The sulfonyl chloride group is then introduced through a sulfonation reaction followed by chlorination. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for the synthesis of this compound.
One of the most notable applications of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is in the field of drug discovery. The compound serves as an intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and receptor modulators. Its ability to participate in nucleophilic aromatic substitution reactions makes it particularly valuable for constructing complex molecular architectures. For instance, researchers have utilized this compound to develop novel anti-cancer agents with enhanced selectivity and efficacy.
In addition to its role in pharmaceuticals, 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride has found applications in materials science. The compound can be used as a precursor for the synthesis of advanced polymers and high-performance materials. Its electron-withdrawing sulfonyl chloride group facilitates polymerization reactions, leading to materials with improved thermal stability and mechanical properties. Recent studies have explored its potential in the development of next-generation electronic materials for use in flexible electronics and energy storage devices.
The chemical properties of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride are heavily influenced by its substituent pattern. The bromine atom at position 6 contributes to the compound's reactivity, while the fluorine atom at position 2 enhances its electronic characteristics. The methoxy group at position 3 introduces steric hindrance and modulates the compound's solubility properties. These features make it an ideal candidate for various chemical transformations, including coupling reactions, Friedel-Crafts alkylation, and Suzuki-Miyaura cross-coupling.
From an environmental perspective, the handling and disposal of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride require careful consideration due to its reactive nature. Proper safety protocols must be followed during its synthesis and use to minimize potential hazards. Researchers are actively exploring methods to improve the sustainability of its production processes, including the use of renewable feedstocks and catalytic systems that reduce waste generation.
In conclusion, 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride, with its CAS number 2126161
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